NPE-caged-HPTS

Descripción

Significance of Spatiotemporal Control in Biological Systems Studies

Biological systems exert tight regulation over their physiological states through intricate control signals. researchgate.net Many cellular processes, from gene transcription to neurotransmission, are governed by the precise timing and location of specific molecules. instras.com The ability to mimic this control is crucial for researchers seeking to understand these dynamic events. researchgate.net Light-activated, or "caged," compounds have been extensively used to study biological processes with high spatial and temporal control. nih.gov

The use of light as a trigger is advantageous because it can be delivered non-invasively into cells and tissues, focused with high precision, and modulated in both time and intensity. researchgate.netnih.gov This allows for the targeted perturbation of a biological process, as the irradiation liberates the trapped molecule only where and when desired. researchgate.net This spatiotemporal control enables the study of cellular dynamics in a way that is not readily achievable with traditional methods. nih.gov For instance, researchers can activate signaling pathways in specific subcellular compartments, such as a single dendritic spine, or within individual cells in a complex tissue. researchgate.nettocris.com This level of precision is essential for deciphering cellular connectivity and modulating signaling pathways to understand their function in both health and disease. mdpi.combiorxiv.org

Overview of Photocaging Strategy in Research Methodologies

The photocaging strategy is a chemical approach that introduces a covalently bound photolabile protecting group (a photocage) onto a molecule of interest, rendering it inactive. nih.gov This process effectively masks the biological activity of the target molecule, which can range from small ions and neurotransmitters to large biomolecules like peptides and nucleic acids. researchgate.net Activation is achieved by a pulse of light, typically in the near-UV range, which cleaves the bond between the cage and the active molecule. nih.govbiosyn.com This irreversible photolysis reaction, often referred to as "uncaging," rapidly releases the active compound. researchgate.net

For the successful application of this technique, the caged compound must be biologically inert before photolysis, meaning it should not act as either an agonist or antagonist at the concentrations used. instras.com The rate of uncaging also needs to be faster than the biological process being investigated, a critical factor when studying rapid events like synaptic transmission. instras.com The efficiency of the photorelease is a key parameter and is influenced by factors such as the chemical structure of the caging group and the wavelength of light used for activation. researchgate.netnih.gov The ortho-nitrobenzyl (o-NB) group and its derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group, are among the most common caging moieties used in biological research. researchgate.netinstras.com

Positioning of NPE-caged-HPTS within the Landscape of Caged Fluorophores and Probes

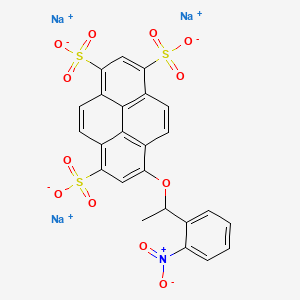

This compound is a caged fluorescent pH indicator. rndsystems.commedkoo.comruixibiotech.com Its chemical name is 8-Hydroxypyrene-1,3,6-tris-sulfonic acid-8-1-(2-nitrophenyl)ethyl ether. tocris.comrndsystems.com In this compound, the highly fluorescent pH indicator HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid), also known as pyranine, is rendered non-fluorescent by the attachment of a 1-(2-nitrophenyl)ethyl (NPE) caging group. rndsystems.comnews-medical.net

Upon photolysis, the NPE cage is cleaved, rapidly releasing the fluorophore HPTS (pKa 7.25). rndsystems.commedkoo.com This uncaging event can be triggered by near-UV light or, notably, by two-photon excitation. tocris.comrndsystems.com The rate of release via two-photon excitation is particularly rapid (>3000 s⁻¹), making the compound suitable for studies in small compartments where diffusion is a factor. tocris.comnews-medical.net The fluorescence of the released HPTS can be readily measured, providing a direct signal of the uncaging event. news-medical.net

Due to its reliable photolysis and the easily detectable fluorescent product, this compound is routinely used as a standard for photolysis calibration. tocris.comrndsystems.comnews-medical.net Researchers use it to quantify the efficiency of their light sources and optical setups for uncaging experiments. frontiersin.orgresearchgate.net For example, the photolysis efficiency of NPE-HPTS has been compared with that of other caged compounds, such as caged ATP, to determine the relative conversion rates under specific experimental conditions. researchgate.net While its two-photon photolysis cross-section is considered relatively low (0.02-0.04 GM), limiting its efficiency at low laser powers, its role as a calibration tool and its utility in diffusion studies have solidified its position as a valuable probe in chemical biology. nih.gov

Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 8-Hydroxypyrene-1,3,6-tris-sulfonic acid-8-1-(2-nitrophenyl)ethyl ether sodium salt |

| Synonym | This compound |

| CAS Number | 223759-19-1 rndsystems.commedkoo.comapexbt.com |

| Molecular Formula | C₂₄H₁₄NO₁₂Na₃S₃ rndsystems.comapexbt.com |

| Molecular Weight | 673.53 g/mol rndsystems.comapexbt.com |

| Purity | ≥97% tocris.comrndsystems.com |

| Solubility | Soluble in water and DMSO to 100 mM rndsystems.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGABPHUJQWBOR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14NNa3O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Molecular Design of Npe Caged Hpts Analogues

Strategies for O-Caging of Hydroxypyrene Trisulfonic Acid (HPTS) with 1-(2-Nitrophenyl)ethyl (NPE) Moiety

The primary strategy for rendering HPTS photoactivatable involves "caging" it by masking its biologically or chemically significant functional group. In the case of HPTS, the phenolic hydroxyl group is the key functional moiety responsible for its pH-dependent fluorescence. This hydroxyl group is etherified with the 1-(2-nitrophenyl)ethyl (NPE) group. This process, known as O-caging, converts the fluorescent HPTS into a non-fluorescent, biologically inert precursor.

The NPE group is a well-established photolabile protecting group. Its utility stems from the o-nitrobenzyl moiety, which confers light sensitivity. Upon irradiation with near-UV light (typically around 360 nm), the NPE group undergoes an irreversible photochemical reaction, cleaving the ether bond. biosyn.com This cleavage releases the free HPTS molecule, a proton, and a 2-nitrosoketone byproduct. The restoration of the free hydroxyl group on the pyrene (B120774) ring system reinstates the pH-sensitive fluorescence of HPTS.

Chemical Synthesis Routes for NPE-caged-HPTS

The synthesis of this compound is achieved through the O-alkylation of the phenolic hydroxyl group of HPTS. The general synthetic approach involves the reaction of the trisodium (B8492382) salt of 8-hydroxypyrene-1,3,6-trisulfonic acid with a suitable NPE-containing electrophile.

A common method utilizes 1-(2-nitrophenyl)diazoethane or, more typically, 1-(2-nitrophenyl)ethyl bromide as the alkylating agent. The reaction is generally performed in a suitable solvent system that can dissolve both the highly polar HPTS salt and the less polar NPE reagent. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide anion of HPTS attacks the electrophilic carbon of the NPE moiety, displacing the bromide leaving group and forming the stable ether linkage.

General Reaction Scheme: HPTS-O⁻Na⁺ + NPE-Br → NPE-O-HPTS + NaBr

Purification of the final product is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure a high degree of purity (≥97%) required for experimental applications. rndsystems.com

Design Principles for Modulating Photochemical Reactivity within this compound Architecture

The efficiency of the photorelease process is a critical parameter for caged compounds and is governed by several factors. The key design principles for modulating the photochemical reactivity of this compound revolve around optimizing its photolysis efficiency, which is a product of the molar absorption coefficient (ε) and the quantum yield (Φ).

Molar Absorption Coefficient (ε): This parameter reflects the molecule's ability to absorb photons at a specific wavelength. A higher extinction coefficient at the photolysis wavelength means that less light is required to trigger the uncaging reaction. For NPE-caged compounds, the absorption maximum is influenced by the nitroaromatic system.

Quantum Yield (Φ): This value represents the efficiency of converting an absorbed photon into the desired photochemical reaction (i.e., cleavage of the cage). A higher quantum yield signifies that a larger fraction of the absorbed photons leads to the release of HPTS. The quantum yield of NPE-caged compounds is influenced by the electronic properties of the nitroaromatic ring and the nature of the leaving group. For instance, the quantum yield for NPE-caged ATP is reported to be 0.63. researchgate.net

Rate of Photorelease: The speed at which the active molecule is released after the light pulse is crucial for studying fast biological or chemical processes. The photorelease from this compound at pH 7 has a half-time of 10-20 milliseconds with near-UV photolysis. However, the rate can be significantly faster with two-photon excitation, reaching rates greater than 3000 s⁻¹, which is advantageous for studies in small, rapidly changing environments. rndsystems.com The rate of the dark reaction steps following photon absorption can be pH-dependent.

Modifications to the core NPE structure, such as adding electron-donating or withdrawing groups to the nitrophenyl ring, can be employed to fine-tune these photochemical properties. For example, the introduction of methoxy (B1213986) groups to create dimethoxy-nitrobenzyl (DMNB) cages can alter the absorption spectrum and quantum yield. researchgate.netnih.gov

Derivatization Approaches for Enhanced Performance in Complex Research Environments

To improve the utility of this compound in diverse and challenging experimental settings, several derivatization strategies can be employed. These modifications aim to enhance properties like water solubility, photostability, and targeting to specific cellular compartments.

Strategies for Improving Aqueous Solubility of this compound

Strategies to improve solubility often involve the introduction of additional polar or charged functional groups onto the caging moiety itself, without significantly compromising its photochemical properties. This approach has been used for other caged compounds, such as NPE-cAMP, where a more soluble version was synthesized to overcome limitations at physiological pH. nih.gov

| Property | Value | Source |

| Solubility in Water | Soluble to 100 mM | rndsystems.com |

| Solubility in DMSO | Soluble to 100 mM | rndsystems.com |

Molecular Engineering for Enhanced Photostability of the Caged System

Photostability refers to the ability of the caged compound to withstand light exposure without undergoing unwanted photodegradation before the intended photolysis event. While the NPE group is designed to be photolabile, excessive sensitivity or susceptibility to side reactions can be detrimental.

Molecular engineering for enhanced photostability focuses on:

Minimizing Phototoxicity: The byproducts of photolysis, such as the nitroso-ketone, should ideally be biologically inert to avoid confounding experimental results.

Optimizing the Caging Group: While NPE is effective, other caging groups like the nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI) cages have been developed. These can offer faster photochemistry and improved stability against hydrolysis, which can be a concern for long-term experiments. nih.gov

Structural Refinements: Subtle changes to the chemical structure of the photolabile group can influence its stability and photorelease pathway, potentially reducing the formation of reactive intermediates or undesirable side products.

Conjugation Chemistry for Specific Subcellular Targeting of this compound

To study processes within specific cellular organelles, this compound can be chemically conjugated to targeting moieties. This involves introducing a reactive handle into the molecule, either on the HPTS core (if possible without affecting its properties) or, more commonly, on the caging group, that can be covalently linked to a targeting peptide or small molecule.

Reactive Handles: Functional groups such as carboxylic acids, amines, or azides can be incorporated into the NPE structure. These groups can then be used in standard bioconjugation reactions (e.g., amide bond formation, click chemistry) to attach a targeting ligand.

Targeting Ligands: These can include:

Signal Peptides: Short amino acid sequences that direct the conjugate to specific organelles like the mitochondria or the nucleus.

Small Molecules: Ligands that bind to specific receptors or transporters on the surface of an organelle.

This approach allows for the precise delivery of the caged compound to a desired subcellular location, enabling the localized release and measurement of HPTS fluorescence, thereby providing highly localized information about pH and diffusion.

Photophysical and Photolytic Uncaging Mechanisms of Npe Caged Hpts

Fundamental Photochemistry of the 2-Nitrophenyl Caging Group

The photochemistry of the 2-nitrophenyl group is central to the uncaging mechanism. Upon absorption of a photon, the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic position, facilitated by the excited nitro group. uni-konstanz.de This initial step leads to the formation of a transient aci-nitro intermediate. uni-konstanz.deacs.orgnih.gov

Uncaging Kinetics and Dynamics of HPTS Release from NPE-caged-HPTS

The release of HPTS from the NPE cage is a rapid process, a critical feature for its application in studying dynamic cellular processes. The kinetics of this release can be initiated by either single-photon or two-photon excitation.

Under near-UV one-photon excitation, the photolysis of this compound is relatively efficient. tocris.comnews-medical.net At a pH of 7, the half-time for release is in the range of 10-20 milliseconds. tocris.comnews-medical.net The rate of photolysis has been reported to be approximately 550 s⁻¹ at pH 7 following a flashlamp pulse. nih.gov In one study, the mean uncaging rate constant (k) was determined to be 1.0 x 10⁻² ± 5 x 10⁻⁴ s⁻¹ under continuous UV irradiation. nih.gov

The efficiency of photolysis is dependent on the excitation wavelength. The peak absorption for NPE cages is typically in the near-UV range of 340-360 nm. tocris.comnews-medical.net While photolysis is most efficient at these wavelengths, significant light absorption by the cage solution itself can reduce the uncaging efficiency, especially at high concentrations. tocris.comnews-medical.net

To overcome this "inner filtering" effect, longer wavelengths, such as 405 nm, can be employed. tocris.comnews-medical.net Although the photolysis efficiency is lower at 405 nm, this can be compensated for by increasing the laser power. tocris.comnews-medical.net Studies have shown that single-photon photolysis at 405 nm can be more efficient than two-photon photolysis for some caged compounds. researchgate.netnih.gov Interestingly, this compound exhibits increased absorption near 400 nm, which may contribute to a higher than expected two-photon photolysis efficiency at around 800 nm. researchgate.netresearchgate.net This suggests a potential interaction between the NPE and HPTS chromophores that enhances the photolysis efficiency at longer wavelengths. researchgate.net

Two-Photon Excitation Photolysis Mechanisms and Uncaging Rates

Quantum Yields and Uncaging Cross-Sections of this compound Photolysis

The efficiency of a photochemical reaction is quantified by its quantum yield and uncaging cross-section.

The one-photon uncaging cross-section is a measure of the efficiency of photolysis upon absorption of a single photon. For this compound, the quantum yield has been reported to be 20 ± 4% of that of NPE-caged-serine. nih.gov In a study on a related NPE-caged coumarin, the one-photon uncaging cross-section was found to be remarkably high, on the order of 6600 at 365 nm, which is significantly greater than many other caged fluorophores. instras.com While specific values for this compound are not as readily available, it is routinely used as a calibration standard for photolysis experiments, indicating its reliable and well-characterized photochemical properties. tocris.comnews-medical.net

The two-photon cross-section for this compound photolysis has been calculated to be in the range of 0.02-0.04 GM (Goeppert-Mayer units), which is considered low and limits the efficiency of photolysis at lower laser powers. nih.govresearchgate.net Generally, two-photon photolysis cross-sections greater than 1 GM are considered necessary for efficient uncaging in biological systems, while many currently available cages have cross-sections less than 0.1 GM. tocris.comnews-medical.net

Data Tables

Table 1: Uncaging Kinetic Parameters of this compound

| Excitation Method | Parameter | Value | pH | Reference |

| Single-Photon (Flashlamp) | Half-time of Release | 10-20 ms (B15284909) | 7 | news-medical.net, tocris.com |

| Single-Photon (Flashlamp) | Rate of Photolysis | ~550 s⁻¹ | 7 | nih.gov |

| Single-Photon (Continuous UV) | Uncaging Rate Constant (k) | 1.0 x 10⁻² s⁻¹ | Not Specified | nih.gov |

| Two-Photon | Rate of Release | >3000 s⁻¹ | Not Specified | , tocris.com, |

Table 2: Photolysis Cross-Section of this compound

| Parameter | Value | Unit | Reference |

| Two-Photon Cross-Section | 0.02-0.04 | GM | nih.gov, researchgate.net |

Measurement and Interpretation of Two-Photon Uncaging Cross-Sections

The efficiency of two-photon uncaging is quantified by the two-photon uncaging cross-section (δu), a parameter that incorporates both the two-photon absorption cross-section (σ2) and the quantum yield of photolysis (Φu), expressed as δu = σ2 * Φu. This value is crucial for determining the practicality of a caged compound in biological experiments, as it dictates the laser power and exposure time required to release a specific concentration of the active molecule.

For this compound, the two-photon uncaging cross-section has been determined to be in the range of 0.02 to 0.04 Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s/photon). researchgate.netacs.org This relatively low value indicates a limited efficiency of photolysis under two-photon excitation, particularly at lower laser powers. researchgate.netacs.org For instance, at an average power of 5 mW, irradiation of this compound results in very low rates of photolysis. researchgate.netresearchgate.net

The measurement of the two-photon uncaging cross-section for this compound has been approached through various methods. One technique involves monitoring the kinetics of two-photon excited fluorescence of the released HPTS within the focal volume. researchgate.netresearchgate.net Another method measures the rate of HPTS accumulation inside small vesicles (2-10 µm radius) during repetitive laser exposure, with the subsequent HPTS concentration measured using one-photon excitation. researchgate.netresearchgate.net These experimental approaches have provided consistent values for the two-photon cross-section of this compound.

Interpreting these findings reveals that achieving significant depletion of the caged compound within the focal volume requires high laser powers. It has been estimated that a 50% steady-state depletion of this compound through free diffusional exchange would necessitate laser powers of approximately 72 mW. researchgate.netresearchgate.net However, such high power levels are often masked by the onset of multiphoton bleaching, an irreversible photophysical process that destroys the fluorophore. researchgate.netresearchgate.net

To put the efficiency of this compound into perspective, researchers have calculated that a two-photon photolysis cross-section of around 31 GM would be necessary to achieve 50% steady-state photolysis of a caged neurotransmitter at a more biologically compatible laser power of 5 mW. researchgate.net This highlights the significant gap between the efficiency of currently available caged compounds like this compound and the ideal efficiency for many biological applications.

Despite its modest two-photon uncaging cross-section, this compound remains a valuable tool, particularly for the calibration of photolysis systems. news-medical.nettocris.comrndsystems.com Its well-characterized photophysical properties allow researchers to standardize their experimental setups and compare the efficiencies of other caged compounds. researchgate.netnih.gov

| Parameter | Value | Reference |

| Two-Photon Uncaging Cross-Section (δu) | 0.02 - 0.04 GM | researchgate.netacs.org |

| Laser Power for 50% Depletion | ~72 mW | researchgate.netresearchgate.net |

| Ideal δu for 50% Depletion at 5 mW | 31 GM | researchgate.net |

pH Dependence of this compound Photolysis and HPTS Release

The photolysis of this compound and the subsequent release of the fluorescent pH indicator HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) are influenced by the pH of the surrounding environment. The rate of the "dark" reaction steps, which occur after the initial light-induced excitation, is inversely proportional to pH. news-medical.net This means that at lower pH values (more acidic conditions), the rate of HPTS release is accelerated.

This pH dependence is a characteristic feature of many caging groups based on the 2-nitrobenzyl chemistry, including the 1-(2-nitrophenyl)ethyl (NPE) group. news-medical.net The mechanism involves an intramolecular rearrangement that is catalyzed by protons.

While near-UV photolysis of this compound at a neutral pH of 7 is relatively slow, with a half-time of 10-20 milliseconds, the rate of release can be significantly increased under more acidic conditions. news-medical.net For example, the rate of release of DHPG from the related NPEC-DHPG cage is approximately 10 s⁻¹ at pH 7.4. news-medical.net In early studies with NPEC-caged L-glutamate, this pH dependence was exploited to speed up the photolysis rate at the squid giant synapse. news-medical.net

Upon release, HPTS itself is a ratiometric pH indicator with a pKa of approximately 7.25 to 7.3 in aqueous buffer. news-medical.nettocris.comrndsystems.comglpbio.com This means that its fluorescence properties are sensitive to the pH of its environment. HPTS exhibits different fluorescence spectra in its protonated and deprotonated forms. glpbio.com Specifically, it has two main excitation peaks around 403-405 nm and 450-452 nm, and an emission peak around 510-512 nm. glpbio.comaatbio.commedchemexpress.comresearchgate.net The ratio of the fluorescence intensity at these two excitation wavelengths is dependent on the pH, allowing for quantitative pH measurements. researchgate.net

The release of HPTS from this compound has been utilized in various biological studies. For instance, the rapid release of HPTS upon two-photon excitation (with a rate greater than 3000 s⁻¹) makes it suitable for studying diffusion in small compartments. news-medical.nettocris.comrndsystems.com The diffusion coefficient of the released HPTS has been measured to be 330 µm²s⁻¹, which is similar to that estimated for the neurotransmitter L-glutamate. nih.govmedchemexpress.com

| Property | Description | Reference |

| pH Dependence of Photolysis | Rate of dark reaction steps is inversely proportional to pH. | news-medical.net |

| Release Rate at pH 7 | Half-time of 10-20 ms for near-UV photolysis. | news-medical.net |

| HPTS pKa | ~7.25 - 7.3 | news-medical.nettocris.comrndsystems.comglpbio.com |

| HPTS Excitation Peaks | ~403-405 nm and ~450-452 nm | glpbio.comaatbio.commedchemexpress.comresearchgate.net |

| HPTS Emission Peak | ~510-512 nm | glpbio.comaatbio.commedchemexpress.com |

| Two-Photon Release Rate | >3000 s⁻¹ | news-medical.nettocris.comrndsystems.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Npe Caged Hpts Uncaging

Time-Resolved Spectroscopic Methods for Monitoring Uncaging Dynamics

The uncaging of NPE-caged-HPTS is a rapid photochemical reaction, and its temporal characteristics are critical for applications requiring high temporal resolution. Time-resolved spectroscopic methods are indispensable for monitoring these fast dynamics.

Upon absorption of a photon, typically in the near-UV range, the NPE caging group undergoes a series of intramolecular reactions, culminating in the release of the HPTS fluorophore. The rate of this release has been shown to be dependent on the mode of excitation. With two-photon excitation, the release of HPTS is exceptionally rapid, occurring at a rate greater than 3000 s⁻¹. news-medical.net In contrast, near-UV one-photon photolysis is comparatively slower, with a half-time for release in the range of 10-20 milliseconds at a pH of 7. news-medical.net

Time-resolved fluorescence spectroscopy can be employed to follow the intricate steps of the photorelease and the subsequent excited-state proton transfer (ESPT) of the newly formed HPTS. acs.org By monitoring the transient spectroscopic signatures, such as the rapid decay of the excited protonated form of HPTS (ROH) and the corresponding rise of the deprotonated form's fluorescence (RO⁻), researchers can gain insight into the kinetics of the uncaging reaction itself. acs.org These methods provide a detailed view of the reaction pathway on timescales from nanoseconds to milliseconds, which is crucial for understanding the mechanism and for applications where the timing of substance release is critical.

Fluorescence-Based Methodologies for Quantifying HPTS Release In Situ

Quantifying the amount of HPTS released within a specific microenvironment is essential for dose-dependent studies. Fluorescence-based methods offer high sensitivity and spatial resolution for this purpose.

The release of the highly fluorescent HPTS from the virtually non-fluorescent this compound precursor allows for straightforward quantification using standard fluorescence techniques. news-medical.netjneurosci.org Photometry, which measures the total fluorescence intensity from a defined area, can be used to determine the bulk concentration of released HPTS. news-medical.net

More advanced fluorescence imaging techniques provide spatial information on the uncaging process. nih.govbiorxiv.orgbiorxiv.org Following localized photolysis, for instance with a focused laser beam, time-lapse imaging can track the diffusion of the uncaged HPTS molecules away from the point of release. jneurosci.org This not only confirms the successful uncaging event but also allows for the study of diffusion dynamics within complex environments like the cytoplasm of a cell. jneurosci.org The negligible basal fluorescence of the caged compound ensures a high signal-to-noise ratio upon uncaging. jneurosci.org

| Technique | Observable | Information Gained | Reference |

| Photometry | Total fluorescence intensity | Bulk concentration of released HPTS | news-medical.net |

| Fluorescence Imaging | Spatially resolved fluorescence intensity | Localization and diffusion of released HPTS | jneurosci.org |

HPTS, also known as pyranine, is a well-characterized ratiometric pH indicator. acs.orggoogle.com This property is invaluable for simultaneously releasing the fluorophore and measuring the pH of the local environment. HPTS possesses two distinct excitation wavelengths corresponding to its protonated (~405 nm) and deprotonated (~450-457 nm) forms, while exhibiting a single emission maximum around 510-511 nm. acs.orggoogle.comrsc.org

The ratio of the fluorescence emission intensity when excited at these two wavelengths is directly proportional to the pH of the solution, with a pKa of approximately 7.2 to 7.4. rsc.org This ratiometric approach offers significant advantages over intensity-based measurements as it is largely insensitive to factors like probe concentration, photobleaching, and excitation light intensity, thus providing a robust and quantitative measure of pH. acs.orggoogle.com This method is particularly powerful for studying processes that involve pH changes, allowing researchers to trigger a process with light and simultaneously monitor the resulting pH dynamics in real-time. rsc.orgpnas.org The pH sensitivity range of HPTS (approximately 5.5 to 8.5) aligns well with physiological conditions. acs.org

| Property | Value | Significance | Reference |

| Excitation Maxima | ~405 nm (protonated), ~450 nm (deprotonated) | Enables ratiometric pH measurement | rsc.org |

| Emission Maximum | ~511 nm | Single emission for dual-wavelength excitation | acs.org |

| pKa | 7.2 - 7.4 | Sensitive to pH changes in the physiological range | rsc.org |

Photometry and Fluorescence Imaging Approaches

Calibration Methodologies for Photolysis Efficiency Using this compound

Due to its reliable photochemical properties, this compound is frequently used as a standard for calibrating the photolysis efficiency of experimental setups. news-medical.netresearchgate.net This calibration is crucial for ensuring reproducible and quantifiable uncaging of other caged compounds.

The efficiency of photolysis is directly dependent on the parameters of the light source. Therefore, a critical step in any uncaging experiment is the standardization of light exposure. This involves the precise control and measurement of wavelength, intensity (power per unit area), and duration of the light pulse. researchgate.netnih.gov Methods have been developed for calibrating photolysis within a microscope setup over a wavelength range of 347-405 nm using this compound. researchgate.netnih.gov This often involves comparing the fluorescence signal generated from this compound photolysis under specific illumination conditions to that of a known concentration of free HPTS. By systematically varying parameters like laser spot size and power, a calibration curve can be established that relates light dose to the amount of released fluorophore. researchgate.net

The final step in calibration is the quantitative determination of the concentration of the photoreleased molecule. In the case of this compound, this is achieved by measuring the fluorescence of the liberated HPTS. news-medical.net The concentration of released HPTS can be determined by comparing the fluorescence signal to a standard curve generated from solutions of known HPTS concentrations. nih.gov

The photolysis efficiency, which is a product of the molar absorption coefficient and the quantum yield, can be compared between different caged compounds. news-medical.net For instance, the efficiency of MNI-caged glutamate (B1630785) photolysis has been calibrated by comparison with the known photolytic efficiency of this compound. nih.gov This cross-calibration allows researchers to estimate the concentration of a non-fluorescent released molecule by first calibrating their light source with this compound.

| Parameter | Method | Purpose | Reference |

| Light Exposure | Varying laser spot size and power | Standardization for controlled uncaging | researchgate.net |

| Released Concentration | Comparison to HPTS standard curve | Quantitative assessment of photolysis yield | nih.gov |

| Cross-Calibration | Comparison of fluorescence from NPE-HPTS to the effect of another caged compound | Determining the release efficiency of non-fluorescent caged compounds | nih.gov |

Standardization of Light Exposure Parameters for Controlled Uncaging

High-Performance Liquid Chromatography (HPLC) for Photoproduct Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative analysis of the uncaging process of this compound. It provides a robust method to separate and quantify the parent caged compound, the released fluorophore (HPTS), and the photolysis byproducts, thereby allowing for precise determination of photochemical reaction kinetics and efficiency.

The primary application of HPLC in this context is to monitor the progress of the photolysis reaction over time. researchgate.netacs.org By taking samples at different intervals during irradiation, HPLC analysis can track the decrease in the concentration of the starting material, this compound, and the corresponding increase in the concentration of the fluorescent indicator, HPTS. This method is also crucial for purity assessment of the synthesized this compound, with commercial suppliers often guaranteeing a purity of ≥97% as determined by HPLC. bio-techne.com

The photolysis of the 1-(2-nitrophenyl)ethyl (NPE) caging group is known to proceed via a well-established photochemical reaction pathway. researchgate.net Upon absorption of light, this compound releases the parent fluorophore, HPTS, along with a byproduct, which is expected to be a derivative of 2-nitrosoacetophenone. researchgate.net HPLC facilitates the clean separation of these distinct chemical entities.

Reverse-phase HPLC (RP-HPLC) is frequently employed for this analysis. The introduction of the hydrophobic NPE caging group significantly alters the polarity of the highly polar HPTS molecule. This difference in hydrophobicity is the basis for their separation on a nonpolar stationary phase. uni-frankfurt.de The more hydrophobic this compound exhibits a longer retention time compared to the more polar, uncaged HPTS.

Detailed Research Findings

In studies comparing the photolytic efficiency of different caged compounds, HPLC is used to quantify the extent of photolysis. For instance, in comparative experiments, the photolysis of a given caged compound was assayed by reverse-phase HPLC, while the uncaging of NPE-HPTS was monitored using fluorimetry of the released HPTS. researchgate.net Such studies provide quantitative data on the percentage of the caged compound consumed after a specific duration and intensity of light exposure.

For example, after irradiation with a 347 nm laser, the photolysis of an initial NPE-HPTS solution was quantified. researchgate.net The results from such an experiment allow for the calculation of photolysis efficiency and quantum yield. The separation is typically achieved using a C18 column with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile. researchgate.net

The following interactive table summarizes typical results from an HPLC analysis of an this compound solution before and after photolysis, based on reported quantitative data. researchgate.net

Table 1: Quantitative Analysis of this compound Photolysis by HPLC

| Compound | Concentration Before Photolysis (mM) | Concentration After Photolysis (mM) | Percent Change |

| This compound | 0.465 | 0.443 | -4.8% |

| HPTS | 0.000 | 0.022 | +100% (of released product) |

| 2-Nitrosoacetophenone byproduct | 0.000 | 0.022 | +100% (of released product) |

This data is representative and derived from experimental findings where 4.8% photolysis of NPE-HPTS was observed. researchgate.net

The parameters for the HPLC method are critical for achieving optimal separation of the compounds of interest. While specific conditions can vary between laboratories, a typical setup for analyzing nitrophenyl-caged compounds provides a reference point.

Table 2: Representative HPLC Method Parameters for Photoproduct Analysis

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reverse-Phase C18 |

| Mobile Phase | Phosphate (B84403) Buffer (pH 6.0) / Acetonitrile (5:1 v/v) researchgate.net |

| Flow Rate | 1.5 mL/min researchgate.net |

| Detection | UV-Vis Detector (set at wavelengths relevant for this compound and its photoproducts) |

| Injection Volume | 20 µL |

| Temperature | Ambient |

By integrating the peak areas from the resulting chromatograms, researchers can accurately determine the concentration of each species, enabling a thorough characterization of the uncaging event.

Applications of Npe Caged Hpts in Advanced Research Methodologies

Probing Intracellular pH Dynamics and Compartmentalization

The ability to precisely control the release of HPTS, a ratiometric pH indicator with a pKa of approximately 7.25, makes NPE-caged-HPTS a powerful tool for investigating the complex landscape of intracellular pH. tocris.comnews-medical.net By uncaging HPTS within live cells, researchers can generate a fluorescent signal that is sensitive to the local proton concentration, enabling detailed analysis of pH homeostasis and its role in cellular signaling. frontiersin.org

The highly localized nature of two-photon excitation allows for the targeted release of HPTS within specific subcellular compartments. This spatial precision is critical for mapping the distinct pH environments of organelles such as mitochondria, lysosomes, and the endoplasmic reticulum, as well as specialized subcellular structures. By focusing a laser on a region of interest, researchers can create a localized pool of fluorescent HPTS and measure the pH of that specific microenvironment. This method has been employed to study compartmentalization by measuring diffusion and pH after a point release of the fluorophore. news-medical.net The technique's utility has been demonstrated in various cell types, including comparisons of pH measurements made with HPTS against those from pH-sensitive microelectrodes in snail neurons. tocris.com

Beyond static pH mapping, this compound facilitates the study of dynamic pH regulatory processes in real-time. Researchers can introduce a rapid, localized pH change by uncaging a proton-releasing or -consuming compound and simultaneously use the released HPTS to monitor the cell's compensatory response. This allows for the direct investigation of the activity of ion transporters, exchangers, and buffer systems that maintain pH homeostasis. For instance, the presence of bicarbonate in the experimental medium is known to facilitate intracellular pH regulation through CO2 diffusion, a process that can be monitored following a controlled perturbation. frontiersin.orgfrontiersin.org The fast kinetics of HPTS release are essential for capturing the rapid physiological responses involved in cellular pH regulation. news-medical.net

Mapping pH in Specific Organelles and Subcellular Structures

Studies of Molecular Diffusion in Small Cellular Compartments

The properties of this compound make it an ideal probe for quantifying molecular movement and diffusion barriers within the crowded and complex environment of the cell. tocris.combio-techne.com Upon uncaging in a diffraction-limited spot, the freed HPTS molecules diffuse outwards. By imaging the fluorescence dissipation over time, researchers can calculate the diffusion coefficient and assess the tortuosity and restrictions to molecular mobility in that specific location. nih.govjneurosci.org

Dendritic spines are tiny, specialized protrusions on neurons that are crucial for synaptic plasticity. harvard.edu Their small size and constricted neck present a potential diffusion barrier, which is thought to be vital for biochemically isolating individual synapses. harvard.eduunibas.ch Studies have utilized this compound to probe these diffusion dynamics. By uncaging HPTS within a spine head and monitoring its movement into the parent dendrite, researchers have confirmed that neuronal activity can regulate diffusion across the spine neck. bio-techne.comunibas.ch This research demonstrates that dendritic spines can act as isolated biochemical compartments, a key factor in synapse-specific plasticity. harvard.edu In cerebellar stellate cells, the diffusion of uncaged HPTS was found to be significantly restricted, highlighting a general retardation of small molecule mobility within dendrites that contributes to functional compartmentalization. harvard.edu

Astrocytic endfeet are specialized processes that ensheathe blood vessels in the brain, forming a critical component of the blood-brain barrier and regulating blood flow. researchgate.net These endfeet are considered diffusion-limited subcellular compartments. nih.govjneurosci.orgresearchgate.net Research using two-photon uncaging of this compound has provided direct evidence for this compartmentalization. nih.govjneurosci.org After introducing this compound into an astrocyte via a patch pipette, researchers uncaged the HPTS at various locations, including the soma, processes, and endfeet. jneurosci.org The diffusion kinetics of the uncaged HPTS varied significantly depending on the location, with diffusion being most restricted at the endfeet compared to other processes. jneurosci.org This finding supports the concept that astrocytic endfeet act as distinct biochemical compartments, which has significant implications for understanding neurovascular coupling and brain metabolism. nih.govresearchgate.net

The use of this compound allows for precise, quantitative measurements of diffusion in constrained spaces. The decay kinetics of the fluorescence signal at the point of uncaging can be fitted with mathematical models, typically a single exponential decay curve, to derive key parameters. nih.govjneurosci.org

A study on cerebellar stellate cell dendrites reported a diffusion coefficient (D) for HPTS of approximately 24.1 ± 3.3 µm²/s. harvard.edu This value is roughly ten times slower than the diffusion of HPTS in a simple aqueous solution, underscoring the significant impact of the intracellular environment on molecular mobility. harvard.edu In astrocytes, the diffusion of uncaged HPTS was quantified by analyzing the time-dependent changes in fluorescence intensity within a 0.5 μm radius of the uncaging point. jneurosci.org The results showed a clear location-dependent difference in diffusion parameters.

Assessment of Molecular Mobility within Astrocytic Endfeet

Spatiotemporal Control of pH Perturbations in Cellular Signaling Research

The precise regulation of pH within cellular microdomains is critical for a vast array of signaling pathways. This compound provides researchers with an elegant method to study the dynamics related to these pH changes. By delivering the caged compound into a cell or tissue, a researcher can use a focused laser beam to uncage the HPTS fluorophore at a specific subcellular location and at a precise moment. researchgate.net

The primary application in this context is not to directly cause a pH shift, but to serve as a crucial calibration tool for experiments that do. researchgate.netfrontiersin.org The release of HPTS, a pH-sensitive dye with a pKa of approximately 7.25, allows for the in-situ calibration of light-induced proton release from other caged compounds, such as caged protons. By measuring the fluorescence of the released HPTS, researchers can quantify the efficiency and kinetics of the photolysis process itself. researchgate.netresearchgate.net This calibration is essential for determining the exact concentration of protons or other signaling molecules being released, allowing for a quantitative analysis of their effects on cellular signaling.

Furthermore, the rapid, localized release of the highly polar HPTS molecule is used to investigate diffusion dynamics within confined biological spaces, such as the synaptic cleft or across the neck of dendritic spines. frontiersin.org By uncaging HPTS in a defined volume and monitoring its subsequent spread, scientists can measure diffusion coefficients in complex cellular environments, providing insight into the structural and functional properties of subcellular compartments. frontiersin.org

Table 1: Photochemical Properties and Release Characteristics of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| Caging Group | 1-(2-nitrophenyl)ethyl (NPE) | nih.govresearchgate.net |

| Released Molecule | HPTS (Pyranine, 8-hydroxypyrene-1,3,6-trisulfonic acid) | |

| Release Mechanism | Photolysis via one- or two-photon excitation | researchgate.net |

| Two-Photon Release Rate | >3000 s⁻¹ | medkoo.com |

| HPTS pKa | ~7.25 | medkoo.com |

| Primary Application | Photolysis calibration, diffusion studies | researchgate.netfrontiersin.org |

Utility in Optogenetic and Photopharmacological Research Platforms

Optogenetics and photopharmacology are revolutionary techniques that use light to control biological processes with high precision. researchgate.net While optogenetics relies on genetically encoded light-sensitive proteins, photopharmacology employs small, photoresponsive molecules, including caged compounds like this compound. nih.govresearchgate.net

Within these platforms, this compound functions as a fundamental calibration standard. researchgate.netfrontiersin.org In a typical photopharmacology experiment aiming to study receptor activation, a caged neurotransmitter (e.g., MNI-caged glutamate) is photoreleased to stimulate a specific neuron. researchgate.netresearchgate.net To understand the dose-response relationship of the receptor, it is critical to know the precise concentration of neurotransmitter released by the light flash. This is where this compound is indispensable.

Researchers perform parallel calibration experiments where this compound is subjected to the same photolysis conditions. frontiersin.org The amount of fluorescent HPTS released can be accurately measured, and its known photochemical properties (such as quantum yield) are used to calculate the photon flux of the light source. researchgate.netresearchgate.net This information then allows for the precise calculation of the amount of the non-fluorescent caged compound (like the neurotransmitter) that was released in the primary experiment. frontiersin.org This rigorous quantification transforms a qualitative observation into a robust, quantitative measurement of cellular function.

Table 2: Research Findings from Studies Utilizing this compound for Calibration

| Experimental Goal | Calibration Method | Key Finding Enabled by Calibration | Source(s) |

|---|---|---|---|

| Quantify Neurotransmitter Release | Comparison of photolysis efficiency with NPE-HPTS. | Determined the concentration of γ-DGG released from MNI-caged γ-DGG to study glutamate (B1630785) receptor dynamics. | frontiersin.org |

| Investigate Synaptic Plasticity | Used for photolysis calibration to ensure localized and quantified release of caged compounds at specific synapses. | Enabled synapse-specific studies of compartmentalized signaling in cerebellar stellate cells. | |

| Optimize Photolysis Wavelength | Calibrated photolysis efficiency with NPE-HPTS over a range of wavelengths (347-405 nm). | Demonstrated the advantages and determined the point-spread function for photolysis using a 405 nm laser. | researchgate.net |

| Determine Two-Photon Cross-Section | Measured the rate of HPTS accumulation inside vesicles during two-photon photolysis. | Calculated the two-photon photolysis cross-section of NPE-HPTS to be 0.02-0.04 GM. | acs.org |

Development of Novel Biosensing Platforms Utilizing Controlled HPTS Release

The development of next-generation biosensors often relies on the principle of generating a measurable signal in response to a specific biological analyte or event. The controlled, on-demand release of a reporter molecule like HPTS from its caged form presents a powerful strategy for designing novel sensing platforms.

The fluorescence of HPTS is sensitive to the pH of its environment, making it an intrinsic pH sensor. acs.orgacs.org A biosensing platform could be engineered where the presence of a target analyte triggers a localized pH change (e.g., through an enzymatic reaction). The subsequent photolysis of this compound at that site would release the fluorophore, whose emission spectrum would then report on the new, analyte-dependent pH. This approach provides a temporally controlled "snapshot" of the local environment.

More broadly, the principle of controlled release can be integrated into more complex sensing systems. While many current biosensors rely on continuous monitoring, a caged-reporter system allows for interrogation at specific time points chosen by the researcher. nih.gov For instance, a surface could be functionalized with an enzyme and this compound. The introduction of the enzyme's substrate would initiate a reaction; at a chosen time, a pulse of light would release HPTS, allowing for a measurement of the reaction's progress. This methodology could be adapted to electrochemical biosensors, where an electrode triggers the release of an input that activates a DNA-based switch or other nanomachine, providing a new way to control and interrogate these systems. francescoriccilab.com The predictable and quantifiable release of HPTS makes it an ideal candidate for calibrating and validating the output of such novel platforms.

Mechanistic Studies of Npe Caged Hpts Interactions Within Biological Systems

Intracellular Delivery and Localization Mechanisms of NPE-caged-HPTS

Due to its charged nature, this compound does not readily permeate cell membranes. Therefore, its intracellular delivery typically requires invasive techniques. A common method is the direct introduction into the cytosol of a target cell via a patch pipette during whole-cell patch-clamp recordings jneurosci.org. This technique allows for the precise loading of a known concentration of the caged compound into a single cell, providing quantitative control over the experiment.

Once introduced into the cytoplasm, this compound initially distributes throughout the accessible cytosolic compartment. The basal fluorescence of the caged compound is negligible, ensuring that a signal is only detected upon intentional uncaging jneurosci.org. Alternative strategies for other types of caged molecules, such as making them cell-permeable through acetoxymethyl (AM) ester modifications, have been developed for probes like caged coumarins researchgate.netscilit.comacs.org. However, for this compound, direct intracellular loading remains a primary method for delivery in experimental settings jneurosci.org.

Subcellular Distribution and Retention Characteristics of Caged and Uncaged HPTS

Following intracellular delivery, the distribution of both the caged and uncaged forms of HPTS is governed by the physical properties of the molecule and the architecture of the intracellular environment.

Caged HPTS: Before photolysis, this compound (Molecular Weight: 674) diffuses within the cytosol jneurosci.org. Its distribution serves as a reservoir for the subsequent release of the fluorescent probe.

Uncaged HPTS: Upon photolysis with a focused laser beam (e.g., two-photon excitation at 720 nm), the NPE cage is cleaved, releasing HPTS (Molecular Weight: 524) jneurosci.org. The uncaged HPTS becomes fluorescent, allowing for its detection and tracking. Studies in astrocytes have revealed that the diffusion of uncaged HPTS is not uniform throughout the cell. The diffusion kinetics vary significantly even between different locations within the same astrocyte jneurosci.org. Specifically, diffusion is slower and more restricted in subcellular compartments like astrocytic endfeet compared to the main processes jneurosci.orgresearchgate.net. This restricted diffusion suggests the existence of diffusion-limited subcellular compartments that can influence molecular transport jneurosci.org. The decay of the fluorescence signal at the uncaging site, which reflects the diffusion of HPTS away from that point, can be quantified and often fits a single exponential decay curve jneurosci.org. Over time, the fluorescence intensity returns to baseline, indicating that the molecules are not permanently immobile but experience significantly slowed diffusion in these restricted domains jneurosci.org.

Influence of Intracellular Environment on Uncaging Efficiency and HPTS Fluorescence

The efficiency of the uncaging process and the resulting fluorescence of HPTS are subject to influences from the local intracellular environment. The photolysis of the NPE group proceeds through a known photochemical pathway involving an aci-nitro intermediate acs.orgnih.gov.

Key factors influencing this process include:

Photolysis Wavelength and Power: The efficiency of uncaging is dependent on the wavelength and intensity of the light source. This compound can be uncaged using UV light, with studies utilizing wavelengths from 347 nm to 405 nm researchgate.net. Interestingly, a positive interaction between the HPTS and NPE chromophores appears to enhance the photolysis efficiency at longer wavelengths like 405 nm, relative to what would be expected for the NPE chromophore alone researchgate.net. This phenomenon, termed "substrate-assisted photolysis," where the caged moiety acts as an antenna to improve light absorption, has also been observed in NPE-caged coumarins researchgate.netnih.gov.

Calibration Standard: The predictable fluorescence of uncaged HPTS has led to its use as a calibration tool for quantifying the photolytic release of other, non-fluorescent caged compounds researchgate.net. For instance, it has been used to estimate the concentration of photoreleased IP₃ and serine in cellular experiments, providing a valuable method for calibrating biological responses nih.govpnas.org.

Quantum Yield: The quantum yield (the probability of an absorbed photon causing photolysis) is a critical parameter. While the specific quantum yield for this compound is not always reported in direct comparison, it is known to be an efficient process. For calibration purposes, the quantum yield of this compound has been estimated to be approximately 20% of that for NPE-caged-serine nih.gov.

Comparative Analysis of NPE-caging Group Behavior Across Different Biological Probes

The 1-(2-nitrophenyl)ethyl (NPE) caging group is utilized to render a wide variety of biologically active molecules inert until photolysis. Its behavior and effectiveness can vary depending on the molecule it is attached to.

NPE-caged nucleotides are fundamental tools for studying cellular signaling and energy metabolism.

Mechanism and Use: In NPE-caged ATP, the NPE group is typically attached to the terminal γ-phosphate, blocking its interaction with enzymes and receptors nih.govthermofisher.com. Photolysis releases native ATP, allowing researchers to trigger processes like muscle contraction or ion channel gating with high temporal control jenabioscience.comjenabioscience.com. Similarly, NPE-caged ADP-ribose has been synthesized and used as a cell-permeable tool to study TRPM2 channels by inducing cation influx upon uncaging plos.orgnih.gov.

Delivery: Like this compound, charged nucleotides such as ATP and GTP are membrane-impermeable and require invasive loading techniques or microinjection thermofisher.com. However, cell-permeable versions, like the one developed for ADP-ribose, can be loaded non-invasively plos.orgnih.gov.

Uncaging Kinetics: The rate of release is a critical parameter. The uncaging of NPE-ATP has a reported rate of approximately 83 s⁻¹, which can be a limiting factor for studying very fast biological processes nih.gov. This has driven the development of other caging groups with faster release kinetics for certain applications.

Quantum Yield: NPE-caged ATP has a high quantum yield for photorelease (Φ = 0.63), contributing to its widespread use despite a relatively slow release rate nih.govwiley-vch.de.

Caging neurotransmitters allows for the precise stimulation of specific synapses or receptors.

Mechanism and Use: The NPE group has been used to cage neurotransmitters like glutamate (B1630785). For instance, NPE-oxycarbonyl glutamate (NPEC-Glu) releases glutamate upon photolysis researchgate.netannualreviews.org. However, the release kinetics for NPEC-caged compounds are often slow (e.g., ~50 ms (B15284909) for NPEC-Glu), which is a significant drawback for studying fast synaptic transmission that occurs on a millisecond timescale researchgate.netannualreviews.orgpageplace.de.

Alternative Cages: Due to the kinetic limitations of the NPE group for neurotransmitter applications, other caging groups are often preferred. MNI (4-methoxy-7-nitroindolinyl) and CNB (α-carboxy-2-nitrobenzyl) caging groups, for example, offer much faster release rates for glutamate and are more suitable for mimicking rapid synaptic events nih.govresearchgate.net. At high concentrations, some MNI-caged ligands, but not NPEC-caged ones, have been found to interfere with GABA-ergic transmission researchgate.net.

Stability and Inertness: A key requirement for any caged compound is that it remains biologically inert before photolysis. While NPE-caged compounds are generally stable, some caged neurotransmitters have been reported to exhibit partial agonist or antagonist activity at high concentrations annualreviews.org.

The stability of the bond between the caging group and the target molecule in aqueous solution at physiological pH is crucial for experimental success. Spontaneous hydrolysis would lead to a premature release of the active molecule, increasing background activity and confounding results.

Phosphate (B84403) and Ether Linkages: The NPE group forms highly stable linkages with certain functional groups. Specifically, NPE-caged phosphate esters, such as those in NPE-caged ATP and this compound (which is technically a sulfonate but behaves similarly to a phosphate in this context), are very stable against hydrolysis at neutral pH nih.gov. Likewise, the ether linkage in this compound (an ether of the phenol (B47542) group on pyranine) is also hydrolytically stable nih.gov. This high stability ensures that the active molecule is only released upon light stimulation.

Ester Linkages: In contrast, the stability of benzylic esters can be more complex. Esters of α-amino acids, for example, can be susceptible to hydrolysis, which has been a challenge in the development of some caged neurotransmitters wiley-vch.de. The robust stability of the NPE-group when linked to phosphates and phenols is a significant advantage for probes like NPE-caged ATP and this compound.

Data Tables

Table 1: Comparative Properties of NPE-Caged Probes

| Property | This compound | NPE-caged-ATP | NPE-caged-Glutamate (NPEC-Glu) |

| Common Delivery Method | Microinjection / Patch Pipette jneurosci.org | Microinjection / Patch Pipette thermofisher.com | External Application / Perfusion researchgate.net |

| Biological Inertness | High; negligible basal fluorescence jneurosci.org | High; inactive at ATPase/receptor sites nih.gov | Generally high, but some linkers/cages can show weak activity annualreviews.org |

| Uncaging Rate | Fast (used for diffusion studies) jneurosci.org | ~83 s⁻¹ (can be rate-limiting) nih.gov | Slow (~50 ms release time) annualreviews.orgpageplace.de |

| Quantum Yield (Φ) | Efficient; used for calibration researchgate.netnih.gov | High (Φ ≈ 0.63) nih.govwiley-vch.de | Varies by specific linkage |

| Hydrolytic Stability | High (stable ether linkage) nih.gov | High (stable phosphate ester) nih.gov | Generally stable; depends on linkage researchgate.net |

Computational and Theoretical Investigations of Npe Caged Hpts Photochemistry

Molecular Dynamics Simulations of Uncaging Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving the classical equations of motion, MD simulations can model the conformational dynamics of complex systems, such as a caged compound before, during, and after photolysis. While specific MD simulation studies focusing exclusively on the conformational changes of NPE-caged-HPTS during uncaging are not extensively documented in publicly available literature, the methodology has been applied to study similar systems, providing a framework for how such an investigation would proceed.

For instance, MD simulations have been employed to investigate the stability and denaturation of the Trp-cage mini-protein, a small, fast-folding protein. nih.gov These simulations, often performed using force fields like GROMOS, AMBER, or CHARMM, track the protein's structural evolution in an explicit solvent environment at different temperatures. nih.gov Similarly, replica exchange molecular dynamics (REMD) has been used to characterize the destabilization of caged DNA oligonucleotides, successfully predicting trends in melting temperatures that agree with experimental data. nih.gov

A hypothetical MD study of this compound uncaging would involve several key steps:

System Setup: A model of the this compound molecule would be placed in a simulation box filled with explicit water molecules to replicate physiological conditions.

Force Field Parameterization: An appropriate force field would be chosen to describe the interactions between all atoms. The challenge lies in accurately parameterizing the electronically excited state of the NPE group following photon absorption, which may require input from quantum chemical calculations.

Simulation: The simulation would track the trajectory of each atom. To observe the uncaging event, the simulation could be initiated from the structure of the aci-nitro intermediate, the transient species formed after light absorption.

Analysis: The resulting trajectories would be analyzed to reveal the sequence of conformational changes, including the cleavage of the bond between the NPE cage and the HPTS molecule, the subsequent structural relaxation of the released HPTS and the 2-nitrosoacetophenone byproduct, and their interactions with the surrounding solvent.

These simulations could provide critical data on the timescale of conformational events and the role of the solvent in the uncaging process, complementing experimental techniques that measure the kinetics of product release. nih.gov

Table 1: Molecular Dynamics Simulation Approaches for Studying Caged Compounds

| Simulation Technique | Description | Typical Application | Relevant Force Fields |

|---|---|---|---|

| Standard MD | Simulates the system's evolution over time under specific conditions (e.g., constant temperature and pressure). | Investigating the stability of the caged compound and the conformational dynamics after the uncaging event is initiated. | AMBER, CHARMM, GROMOS, OPLS |

| Replica Exchange MD (REMD) | Runs multiple simulations (replicas) at different temperatures simultaneously, with exchanges between them to enhance sampling of the conformational space. | Calculating thermodynamic properties like melting temperatures and exploring the free energy landscape of caged and uncaged states. | AMBER, CHARMM, GROMOS, OPLS |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the reactive core (the caging group) with quantum mechanics and the rest of the system (solvent, etc.) with molecular mechanics. | Modeling the electronic rearrangement and bond-breaking events of the photolysis reaction itself. | N/A |

Quantum Chemical Calculations of Electronic States and Photolytic Pathways

Quantum chemical calculations are essential for understanding the electronic-level details of photochemical reactions. These methods, such as Density Functional Theory (DFT), provide a map of the potential energy surfaces of a molecule's ground and excited states, revealing the most likely pathways for a reaction to proceed. nih.govfiveable.me

The photolysis of compounds containing the 2-nitrobenzyl (NB) group, including the 1-(2-nitrophenyl)ethyl (NPE) variant, has been the subject of extensive theoretical and experimental study. nih.govnih.gov The generally accepted mechanism, supported by quantum chemical calculations, proceeds as follows:

Excitation: The process begins with the absorption of a photon (typically in the UV range), which promotes the this compound molecule from its electronic ground state (S₀) to an excited singlet state (S₁). nih.govrsc.org

Hydrogen Abstraction and Intermediate Formation: In the excited state, an intramolecular hydrogen atom is transferred from the benzylic carbon to one of the oxygen atoms of the nitro group. This ultrafast step leads to the formation of a transient species known as an aci-nitro intermediate. nih.govinstras.com

Reaction Pathways of the Intermediate: The aci-nitro intermediate is unstable and decays through one of several competing pathways, the balance of which can be influenced by the solvent and pH. nih.gov

Cyclization Pathway: In neutral aqueous solutions, the intermediate often undergoes cyclization to form a five-membered ring (a benzisoxazolidine derivative). This cyclic intermediate then rearranges and fragments to release the caged molecule (HPTS) and the byproduct, 2-nitrosoacetophenone. nih.govinstras.com

Dual Proton Transfer: In aprotic solvents or under acidic/basic conditions, the reaction can proceed through the formation of a hydrated nitroso compound. nih.gov

Product Formation: The final products of the photorelease are the free HPTS fluorophore and the byproduct 2-nitrosoacetophenone. nih.govresearchgate.net

Table 2: Key Photochemical Properties of NPE-caged Compounds

| Property | Typical Value/Description | Significance | Reference |

|---|---|---|---|

| Photolysis Byproduct | 2-nitrosoacetophenone | The formation of this byproduct is characteristic of the NPE uncaging mechanism. | researchgate.net |

| Quantum Yield (Φ) | Varies by compound; ~0.63 for NPE-caged ATP | Represents the efficiency of converting an absorbed photon into a photoreaction. Higher values mean more efficient uncaging. | nih.gov |

| Key Intermediate | aci-nitro tautomer | A short-lived species formed immediately after excitation, central to all subsequent reaction pathways. | nih.govinstras.com |

| Two-Photon Cross-Section (δu) | 0.02-0.04 GM for NPE-HPTS | A measure of the efficiency of two-photon excitation, critical for localized uncaging deep in tissue. | acs.orgacs.org |

Modeling of Light Propagation and Photolysis Volumes in Heterogeneous Biological Tissues

To use this compound effectively in biological experiments, particularly in thick tissues like brain slices, it is vital to predict how light travels through the sample and what volume of tissue will be affected. Biological tissue is a heterogeneous medium that both absorbs and strongly scatters light, making it difficult to control the precise location and concentration of the uncaged molecule. nih.govresearchgate.net

Mathematical models of light transport are used to overcome this challenge. The most common and robust of these is the Monte Carlo (MC) simulation . researchgate.net In this approach, the paths of a large number of individual "photon packets" are simulated as they travel through a computational model of the tissue. Each photon's journey is determined by probabilistic rules based on the known optical properties of the tissue: the absorption coefficient (µa), the scattering coefficient (µs), and the anisotropy factor (g). By tracking where photons are absorbed, MC models can generate a 3D map of light fluence throughout the tissue, which directly determines the volume of photolysis.

Another widely used approach is the diffusion approximation (DA) to the radiative transport equation. researchgate.net The DA is a simpler, less computationally intensive model that is accurate in regions where scattering is much more dominant than absorption. While less precise than MC simulations, the DA is often sufficient for many applications in biomedical optics. researchgate.net

These models are critical for:

Calibration: this compound is frequently used to calibrate the photolysis efficiency of a microscope setup. acs.orgresearchgate.net By measuring the fluorescence of the released HPTS, researchers can quantify the amount of uncaging for a given light pulse. Modeling helps to correlate this measurement with the actual light intensity delivered to the focal plane within the scattering tissue. nih.govresearchgate.net

Predicting Photolysis Volume: The models can predict the point-spread function (PSF) of excitation, which describes the 3D volume in which photolysis occurs. acs.org This is essential for experiments that require precise spatial control, such as stimulating a single dendritic spine without affecting its neighbors.

Optimizing Wavelength: Light scattering in tissue is wavelength-dependent, with longer wavelengths generally scattering less. Models can help determine the optimal wavelength for uncaging, balancing the absorption spectrum of the caged compound with the need for deep tissue penetration. acs.org For example, photolysis at 405 nm can be more efficient for wide-field uncaging in some circumstances than near-UV wavelengths due to reduced absorption by the bulk solution. acs.orgresearchgate.net

Table 3: Theoretical Models for Light Propagation in Tissue

| Modeling Approach | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Monte Carlo (MC) Simulation | Simulates millions of individual photon paths based on probabilistic scattering and absorption events. | Highly accurate and flexible; considered the "gold standard". Can handle complex geometries and optical properties. | Computationally intensive and time-consuming. |

| Diffusion Approximation (DA) | An analytical approximation of the radiative transport equation, treating light as a diffuse energy flow. | Fast and computationally efficient. Provides good approximations for highly scattering media. | Less accurate, especially near sources, boundaries, or in highly absorbing media. |

| Fokker-Planck Equation | An approximation to the transport equation that is particularly effective for forward-peaked scattering, a common characteristic of biological tissue. | More accurate than the diffusion approximation for forward-peaked scattering and easier to solve than the full transport equation. | Still an approximation with limitations compared to Monte Carlo methods. |

Methodological Considerations and Limitations in Research Applications of Npe Caged Hpts

Challenges Associated with Uncaging Efficiency and Signal-to-Noise Ratio

The efficiency of the uncaging process and the subsequent signal-to-noise ratio (SNR) are fundamental parameters that dictate the utility of NPE-caged-HPTS in experimental settings. Uncaging efficiency refers to the yield of the photorelease of HPTS from its caged form upon illumination. A low uncaging efficiency can necessitate higher concentrations of the caged compound or increased light exposure, both of which can have detrimental effects on the biological specimen.

Several factors can influence uncaging efficiency. For instance, in some applications, liposomes and the uncaged nitrophenylethyl (NPE) group can absorb light, thereby reducing the efficiency of the uncaging process to approximately 80%. nih.gov While even modest uncaging efficiencies have proven useful in many biological experiments, lower efficiencies can be problematic, particularly in UV light-mediated uncaging, as it may increase the risk of cellular damage. nih.gov The two-photon cross-section of NPE-HPTS photolysis, a measure of its efficiency in two-photon excitation, has been calculated to be between 0.02 and 0.04 Goeppert-Mayer units (GM), which can limit the efficiency of photolysis at lower laser powers. researchgate.net

The signal-to-noise ratio is critically dependent on the fluorescence enhancement upon uncaging. Ideally, the caged compound should exhibit negligible fluorescence, while the uncaged fluorophore should be highly fluorescent. In the case of this compound, the basal fluorescence of the caged form is minimal. jneurosci.org Upon uncaging, a significant increase in green fluorescence from the released HPTS is readily detectable. jneurosci.org However, factors such as background fluorescence from the caged compound itself or from endogenous cellular components can degrade the SNR. Reduced phototoxicity and increased signal-to-noise ratios have been observed in some in vivo imaging applications. researchgate.net

| Parameter | Value/Observation | Context |

| Uncaging Efficiency | ~80% | In the presence of light-absorbing liposomes and the uncaged NPE-group. nih.gov |

| Two-Photon Cross-Section | 0.02-0.04 GM | Limits photolysis efficiency at low laser powers. researchgate.net |

| Basal Fluorescence | Negligible | The caged form of HPTS shows minimal fluorescence. jneurosci.org |

Optical Aberrations and Light Scattering Effects in Deep Tissue Imaging

The application of this compound in deep tissue imaging is significantly hampered by optical aberrations and light scattering. As light penetrates biological tissues, it is scattered and absorbed, leading to a rapid degradation of spatial resolution and signal strength with increasing depth. nih.gov These phenomena pose a major challenge for achieving precise spatiotemporal control of HPTS uncaging in deep tissue structures.

Optical aberrations, which are distortions in the wavefront of the light, can be introduced by the microscope system itself and, more significantly, by the heterogeneous refractive index of the biological tissue. biorxiv.org These aberrations degrade the point spread function, reducing image quality and the efficiency of focused light for uncaging. biorxiv.org Light scattering, the redirection of light from its original path, further exacerbates these issues, causing a decrease in the amount of light reaching the target and a blurring of the intended uncaging volume. nih.gov Light scattering at a wavelength of 405 nm, which can be used for uncaging, was estimated to be 50% at a depth of just 18 micrometers in the rat cerebellum. researchgate.net

To overcome these limitations, advanced imaging techniques such as three-photon microscopy and adaptive optics are being employed. Three-photon microscopy utilizes longer excitation wavelengths that are less prone to scattering, enabling deeper tissue penetration. biorxiv.org Adaptive optics systems actively correct for tissue-induced aberrations using deformable mirrors or other wavefront-shaping devices, thereby restoring a sharp focus deep within the tissue. biorxiv.orgnih.gov

| Challenge | Description | Potential Solution |

| Optical Aberrations | Distortions in the light's wavefront caused by the microscope and tissue, degrading focus and image quality. biorxiv.org | Adaptive Optics biorxiv.orgnih.gov |

| Light Scattering | Redirection of light by tissue components, reducing signal strength and resolution with depth. nih.gov | Three-Photon Microscopy biorxiv.org |

| Signal Attenuation | The signal strength is significantly reduced at greater depths due to scattering and absorption. nih.gov | Longer wavelength excitation (e.g., NIR-II) nih.gov |

Considerations for Minimizing Photodamage to Biological Specimens during Uncaging Experiments

A critical consideration in any uncaging experiment is the potential for photodamage to the biological specimen. The high-intensity light required for efficient photolysis can induce phototoxic effects, leading to cellular stress, altered physiology, and even cell death. This is a particular concern when using UV light for uncaging, as it can be absorbed by endogenous molecules and cause damage. nih.gov

In the context of this compound, photodamage has been observed in synaptic terminals as a large, irreversible increase in spontaneous synaptic activity with laser flashes of 5 ms (B15284909) at 1 Hz at average powers greater than 5 mW, an effect attributed to multiphoton absorption. researchgate.netacs.org Irradiation of NPE-HPTS at 5 mW with the same optical setup, however, produced very low rates of photolysis, highlighting the fine line between efficient uncaging and inducing photodamage. researchgate.netacs.org